molecular formula C24H18FN5OS B6576629 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 946236-16-4

2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6576629
CAS No.: 946236-16-4
M. Wt: 443.5 g/mol
InChI Key: VHKKYOKKRDJCDA-UHFFFAOYSA-N
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Description

2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a compound characterized by a complex molecular structure. This compound incorporates an indole ring, a triazole ring, and various functional groups that contribute to its diverse chemical properties. Its unique architecture offers potential for numerous applications across different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves a multi-step process:

  • Formation of the Indole Derivative: : The first step often involves the synthesis of the indole derivative, which can be prepared from an appropriate precursor through methods such as Fischer indole synthesis.

  • Construction of the Triazole Ring: : The next step involves the formation of the triazole ring, typically achieved through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

  • Sulfur-Containing Linkage Formation: : The formation of the sulfur-containing linkage can be accomplished by reacting the triazole-indole derivative with a sulfanyl compound.

  • Attachment of the Acetamide Group: : Finally, the N-phenylacetamide moiety can be introduced via an acylation reaction, using a phenylacetyl chloride or an equivalent reagent.

Industrial Production Methods

In an industrial setting, the production methods would likely focus on optimizing yield and purity. Large-scale synthesis might involve continuous flow reactors for better control of reaction conditions and more efficient heat transfer. The use of automated systems for monitoring and controlling parameters such as temperature, pressure, and reactant concentrations would be crucial.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions:

  • Oxidation: : Can be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions, often involving hydrogenation, can reduce double bonds within the molecule.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur on both the aromatic and triazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Halogenating agents for electrophilic substitution, strong nucleophiles for nucleophilic substitution.

Major Products

Products from these reactions vary:

  • Oxidation: : Sulfoxide, sulfone derivatives.

  • Reduction: : Reduced derivatives with hydrogenated bonds.

  • Substitution: : Various substituted products depending on the substituent used.

Scientific Research Applications

The compound 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide finds applications in several research areas:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor due to its structural elements.

  • Medicine: : Explored for its therapeutic potential in drug design, particularly in targeting specific proteins or receptors.

  • Industry: : Employed in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action for 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide largely depends on its interaction with molecular targets:

  • Molecular Targets: : Can include enzymes, receptors, and proteins, where it may act as an inhibitor or modulator.

  • Pathways: : Specific pathways will vary but can involve inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can be compared with compounds such as:

  • 2-{[4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: : Similar structure but with a chlorine atom instead of a fluorine atom.

  • 2-{[4-(4-methylphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: : Similar but with a methyl group in place of the fluorine.

Highlighting Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its electronic properties, potentially enhancing its biological activity compared to its analogs.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5OS/c25-16-10-12-18(13-11-16)30-23(20-14-26-21-9-5-4-8-19(20)21)28-29-24(30)32-15-22(31)27-17-6-2-1-3-7-17/h1-14,26H,15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKYOKKRDJCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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